molecular formula C15H23N3O B8108709 11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane

11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane

Cat. No.: B8108709
M. Wt: 261.36 g/mol
InChI Key: HBWBTQHTDHZYKX-UHFFFAOYSA-N
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Description

11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[56]Dodecane is a spirocyclic compound that features a unique structure combining a pyridine ring and a diazaspiro scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyridine derivative with a diazaspiro intermediate under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Pyridin-2-Ylmethyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane is unique due to its combination of a pyridine ring and a diazaspiro scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

11-(pyridin-2-ylmethyl)-8-oxa-2,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-7-17-14(4-1)10-18-8-9-19-13-15(12-18)5-3-6-16-11-15/h1-2,4,7,16H,3,5-6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWBTQHTDHZYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(CCOC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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